N-(4-bromophenyl)-4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzamide
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Description
N-(4-bromophenyl)-4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H16BrN3O3S and its molecular weight is 458.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing compounds with structural similarities, highlighting methodologies that could be relevant for the synthesis of N-(4-bromophenyl)-4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzamide. For instance, research by Saeed et al. (2008) explored the synthesis of novel N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a method that could potentially be adapted for synthesizing the target compound (Saeed, Zaman, Jamil, & Mirza, 2008).
Biological Activity
Research on the biological activities of related compounds provides insights into potential applications of this compound. For example, studies on benzothiophene derivatives have shown promising antimalarial activities, suggesting that similar compounds might possess useful biological properties (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).
Antimicrobial and Antifungal Activities
Some derivatives of structurally related compounds have been investigated for their antimicrobial and antifungal activities. Limban, Marutescu, and Chifiriuc (2011) discussed the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, indicating potential antimicrobial applications (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S/c21-15-9-11-16(12-10-15)22-20(25)14-7-5-13(6-8-14)19-23-17-3-1-2-4-18(17)28(26,27)24-19/h1-12,19,23-24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUDYGROXWYABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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